11,13-Tetradecadien-1-ol, acetate, (11E)-
CAS No.:
Cat. No.: VC16484377
Molecular Formula: C16H30O3
Molecular Weight: 270.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H30O3 |
|---|---|
| Molecular Weight | 270.41 g/mol |
| IUPAC Name | acetic acid;(11E)-tetradeca-11,13-dien-1-ol |
| Standard InChI | InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-4,15H,1,5-14H2;1H3,(H,3,4)/b4-3+; |
| Standard InChI Key | ABZHMTPVINHBOU-BJILWQEISA-N |
| Isomeric SMILES | CC(=O)O.C=C/C=C/CCCCCCCCCCO |
| Canonical SMILES | CC(=O)O.C=CC=CCCCCCCCCCCO |
Introduction
Chemical Identity and Structural Characteristics
(11E)-11,13-Tetradecadien-1-ol acetate belongs to the class of unsaturated fatty acid esters, characterized by a 14-carbon chain with double bonds at the 11th and 13th positions and an E-configuration at the 11th position. Its molecular formula is C₁₆H₂₈O₂, with a molecular weight of 252.39 g/mol (CAS No. 80625-43-0). The compound’s structure is defined by the following features:
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Acetate group: Introduced via esterification of the corresponding alcohol.
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Double bond geometry: The E-configuration at C11 influences receptor binding specificity in target insects .
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Chain length: The 14-carbon backbone optimizes volatility for aerial dispersal in pheromone communication .
Table 1: Molecular Properties of (11E)-11,13-Tetradecadien-1-ol Acetate
| Property | Value |
|---|---|
| IUPAC Name | Acetic acid; (11E)-11,13-tetradecadien-1-ol |
| Molecular Formula | C₁₆H₂₈O₂ |
| Molecular Weight | 252.39 g/mol |
| CAS Number | 80625-43-0 |
| Double Bond Positions | 11E,13 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized through stereospecific reactions to ensure correct double bond geometry. Key steps include:
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Alcohol precursor preparation: (11E)-11,13-tetradecadien-1-ol is synthesized via Wittig reaction using trans-2-pentenal and a phosphorus ylide .
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Esterification: The alcohol reacts with acetic anhydride in the presence of pyridine or sulfuric acid under reflux (60–80°C), achieving >90% conversion .
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Purification: Column chromatography or distillation removes isomers and by-products.
Table 2: Optimized Reaction Conditions for Esterification
| Parameter | Optimal Value |
|---|---|
| Temperature | 70°C |
| Catalyst | Pyridine (5 mol%) |
| Reaction Time | 4 hours |
| Yield | 85–92% |
Industrial Manufacturing
Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes. High-purity feeds (>99%) minimize impurities, and in-line GC-MS ensures real-time quality control .
Biological Activity and Pheromone Function
Mechanism of Action
The compound binds to olfactory receptors on male moth antennae, triggering ion channel activation and neural signaling. Electrophysiological studies on Spodoptera cosmioides demonstrate dose-dependent responses, with thresholds as low as 1 pg/μL .
| Metric | Value |
|---|---|
| Optimal Dispenser Density | 30/ha |
| Attraction Range | 50–100 m |
| Reduction in Crop Damage | 62–71% |
Comparative Analysis with Structural Analogs
The E-configuration at C11 distinguishes this compound from Z-isomers, which exhibit 30–50% lower attraction efficacy in S. cosmioides . Comparative data with other pheromones:
Table 4: Activity Comparison of Tetradecadienyl Acetates
| Compound | Configuration | Relative Efficacy (%) |
|---|---|---|
| (11E,13Z)-11,13-TDDA | E,Z | 100 |
| (11Z,13E)-11,13-TDDA | Z,E | 45 |
| 8E,10E-12:Ac | E,E | 82 |
TDDA: Tetradecadienyl acetate; 12:Ac: Dodecenyl acetate.
Challenges and Research Frontiers
Synthesis Limitations
Stereochemical purity remains a challenge, with industrial batches containing 5–8% Z-isomers. Advances in asymmetric hydrogenation and enzymatic resolution aim to reduce impurities to <2% .
Ecological Impact Assessment
Ongoing studies monitor non-target species exposure, with preliminary data showing minimal effects on pollinators at field concentrations (0.1–1 ng/mL) .
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